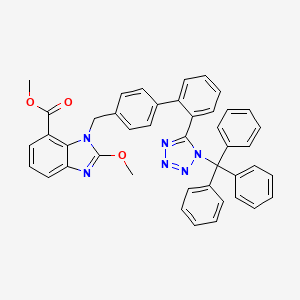

N-Trityl Candesartan Methyl Ester Methoxy Analogue

Description

N-Trityl Candesartan Methyl Ester Methoxy Analogue is a chemically modified derivative of Candesartan, a potent angiotensin II receptor antagonist used in hypertension management. This analogue features a trityl (triphenylmethyl) group attached to the nitrogen atom, a methoxy substituent, and a methyl ester moiety. Its molecular formula is C51H46N6O6, with a molecular weight of 838.95 g/mol . Structurally, it retains the benzimidazole core of Candesartan but incorporates modifications that alter its pharmacokinetic and physicochemical properties. The compound is a white solid, soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It serves as a key intermediate or precursor in synthesizing Candesartan cilexetil and related pharmaceuticals .

Properties

IUPAC Name |

methyl 2-methoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34N6O3/c1-51-41(50)37-23-14-24-38-39(37)48(42(44-38)52-2)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQRQCGQBZJDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858548 | |

| Record name | Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-58-6 | |

| Record name | Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the benzimidazole core, followed by the introduction of the biphenyl and tetrazole groups. The final step involves the methylation of the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural differences between N-Trityl Candesartan Methyl Ester Methoxy Analogue and related compounds:

Key Observations :

- The trityl group increases molecular weight significantly (e.g., 838.95 vs.

- Methoxy substitution in the benzimidazole ring influences electronic properties, as evidenced by distinct $^{13}\text{C NMR}$ shifts (δC 52.0–56.3 for methoxy vs. δC 53.2 for methyl ester) .

Activity and Toxicity Profiles

- Methoxy Position Sensitivity : Moving the methoxy group from para to ortho or meta positions (e.g., compounds 29 and 30 in ) abolished antileishmanial activity, underscoring the critical role of substitution patterns .

- Trityl Group Impact : The trityl moiety in N-Trityl derivatives acts as a protective group during synthesis, preventing unwanted cyclization or degradation. However, it may reduce bioavailability due to increased hydrophobicity .

- Methyl Ester vs. Acid : Methyl esters (e.g., compound 26 in ) demonstrate higher solubility and stability than their acid counterparts (compound 27), which correlates with retained activity .

Physicochemical and Analytical Data

Solubility and Stability

- Solubility: The analogue dissolves readily in chlorinated solvents (e.g., chloroform) and methanol, making it suitable for chromatographic purification .

- Stability : The trityl group confers alkaline stability, as methyl substituents exhibit higher steric hindrance (Taft’s $E{\text{ster}} = -1.24$) compared to methoxy ($E{\text{ster}} = -0.55$), reducing susceptibility to nucleophilic attack .

Spectroscopic Characterization

Biological Activity

N-Trityl Candesartan Methyl Ester Methoxy Analogue is a modified form of candesartan, an angiotensin II receptor antagonist primarily used for treating hypertension and heart failure. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C43H34N6O3

- Molecular Weight : 682.77 g/mol

- CAS Number : Not specified in the sources but related to Trityl Candesartan.

This compound functions as an angiotensin II receptor blocker (ARB). By inhibiting the action of angiotensin II, it leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The presence of the trityl group enhances the lipophilicity of the compound, potentially improving its bioavailability and receptor binding affinity compared to standard candesartan.

Biological Activity

-

Antihypertensive Effects :

- Studies have shown that candesartan and its analogues effectively lower blood pressure in hypertensive models. The modified structure of N-Trityl Candesartan may enhance these effects due to improved receptor interactions.

- ACE Inhibition :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Clinical Applications

- Hypertension Management : Clinical trials have demonstrated that candesartan significantly reduces blood pressure in patients with essential hypertension. The methoxy analogue may offer similar benefits with enhanced pharmacokinetic properties.

- Heart Failure Treatment : The drug's ability to reduce cardiac workload makes it a candidate for managing heart failure. Studies suggest that modifications like the trityl group may improve efficacy .

Pharmacokinetics

Research suggests that modifications in the chemical structure can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. N-Trityl Candesartan's lipophilic nature likely improves its absorption through biological membranes compared to its parent compound.

Q & A

Q. What are the critical synthetic steps for preparing N-Trityl Candesartan Methyl Ester Methoxy Analogue?

The synthesis typically involves tritylation of the parent candesartan intermediate. For example, trityl protection of the tetrazole or amine group is achieved using reagents like triphenylmethyl chloride under anhydrous conditions. A documented method involves heating trityl candesartan with potassium carbonate in dimethylformamide (DMF) at 55–70°C, followed by esterification or methoxy group introduction . The methoxy group is incorporated via alkylation or substitution reactions, with purification steps (e.g., column chromatography) to isolate the analogue from byproducts.

Q. How is the methoxy group in this analogue structurally confirmed?

The methoxy group (-OCH₃) is identified using ¹H NMR (singlet at δ ~3.3–3.5 ppm for three equivalent protons) and ¹³C NMR (signal at δ ~55–60 ppm for the methoxy carbon). 2D NMR techniques like HMBC are critical for confirming connectivity; the methoxy protons show correlations to the adjacent carbonyl or aromatic carbons. For example, in platensimycin B4, HMBC correlations between the methoxy singlet and a carbonyl carbon validated its position . Mass spectrometry (HRMS) further confirms the molecular formula (e.g., [M+H]+ ion matching C₃₄H₃₅N₅O₄) .

Q. What analytical methods are used to quantify impurities in this compound?

Reverse-phase HPLC or UHPLC with UV detection (λ = 210–254 nm) is standard, using reference standards (e.g., ZZST887200) for calibration . Method validation includes specificity testing against structurally related impurities (e.g., desmethyl or de-tritylated derivatives). LC-MS/MS is employed for low-abundance impurities, leveraging transitions like m/z 610 → 423 for fragmentation pattern confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from steric hindrance, dynamic exchange, or solvent effects. Strategies include:

- Variable-temperature NMR to assess conformational flexibility.

- COSY/TOCSY to trace proton-proton couplings in crowded regions.

- Isotopic labeling (e.g., deuterated solvents or synthetic incorporation of ¹³C labels) to simplify spectra .

- Cross-validation with X-ray crystallography (if crystals are obtainable) for absolute configuration determination.

Q. What experimental design is optimal for stability studies under stressed conditions?

A forced degradation study includes:

- Thermal stress : Heating at 40–80°C for 24–72 hours.

- Hydrolytic stress : Exposure to 0.1M HCl/NaOH at 25–60°C.

- Oxidative stress : Treatment with 3% H₂O₂.

- Photostability : UV light (ICH Q1B guidelines). Degradation products are profiled using HPLC-DAD-ELSD and identified via HRMS/MS . For example, methoxy group demethylation or trityl cleavage are common degradation pathways .

Q. How does the methoxy group influence the compound’s angiotensin II receptor binding affinity?

The methoxy group’s electron-donating effects enhance lipophilicity and steric bulk, potentially altering binding to the AT₁ receptor. Molecular docking simulations (using software like AutoDock Vina) compare the analogue’s binding pose with candesartan. Key parameters include:

Q. What strategies differentiate isobaric impurities during method development?

Isobaric impurities (same molecular weight, different structures) are resolved using:

- High-resolution mass spectrometry (HRMS) : Exact mass measurements (e.g., ppm error < 5) to distinguish isomers.

- Ion mobility spectrometry (IMS) : Collision cross-section (CCS) values for conformational differences.

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric separations .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo models?

Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability or metabolic instability). Mitigation steps include:

- Pharmacokinetic profiling : Assess plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models.

- Metabolite identification : LC-MS/MS to detect rapid conversion to inactive forms (e.g., demethylation or ester hydrolysis).

- Prodrug optimization : Modify the ester moiety (e.g., cyclohexyloxycarbonyloxyethyl in cilexetil) to enhance stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.